molecular formula C21H36O6 B14698106 Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid CAS No. 26710-97-4

Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid

Cat. No.: B14698106
CAS No.: 26710-97-4
M. Wt: 384.5 g/mol
InChI Key: RXXMHIYUJZXKIZ-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate, 4-ethyl-2-methylideneoctanoic acid, and prop-2-enoic acid are organic compounds with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Butyl prop-2-enoate (Butyl acrylate): This compound is synthesized through the esterification of acrylic acid and n-butanol.

    4-ethyl-2-methylideneoctanoic acid: The synthesis of this compound involves the alkylation of octanoic acid derivatives under specific conditions, often using catalysts to facilitate the reaction.

    Prop-2-enoic acid (Acrylic acid): Acrylic acid is produced industrially by the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides.

Industrial Production Methods:

    Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation to ensure high purity and yield.

    4-ethyl-2-methylideneoctanoic acid: Industrial methods may include batch processing with controlled reaction conditions to maintain product consistency.

    Prop-2-enoic acid: Large-scale oxidation reactors are used to produce acrylic acid, with subsequent purification steps to remove by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.

    Reduction: Butyl prop-2-enoate can be reduced to butanol and acrylic acid.

    Substitution: 4-ethyl-2-methylideneoctanoic acid can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation of Prop-2-enoic acid: Acetic acid and carbon dioxide.

    Reduction of Butyl prop-2-enoate: Butanol and acrylic acid.

    Substitution of 4-ethyl-2-methylideneoctanoic acid: Halogenated octanoic acid derivatives.

Scientific Research Applications

Chemistry:

    Butyl prop-2-enoate: Used in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.

    4-ethyl-2-methylideneoctanoic acid: Studied for its potential use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Prop-2-enoic acid: A key monomer in the production of superabsorbent polymers and water treatment chemicals.

Biology and Medicine:

    Butyl prop-2-enoate: Investigated for its biocompatibility and potential use in medical adhesives.

    4-ethyl-2-methylideneoctanoic acid: Explored for its antimicrobial properties and potential therapeutic applications.

    Prop-2-enoic acid: Used in the development of drug delivery systems and biomedical hydrogels.

Industry:

    Butyl prop-2-enoate: Widely used in the production of paints, coatings, and textiles.

    4-ethyl-2-methylideneoctanoic acid: Utilized in the manufacture of specialty chemicals and additives.

    Prop-2-enoic acid: Employed in the production of plastics, resins, and elastomers.

Mechanism of Action

Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. 4-ethyl-2-methylideneoctanoic acid: Functions as an intermediate in organic synthesis, participating in various chemical reactions to form complex molecules. Prop-2-enoic acid: Undergoes polymerization to form polyacrylic acid, which can cross-link to create superabsorbent materials.

Comparison with Similar Compounds

    Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.

    2-ethylhexyl prop-2-enoate: Another ester of acrylic acid with a longer alkyl chain.

    2-methylprop-2-enoic acid: A derivative of acrylic acid with a methyl group.

Uniqueness:

    Butyl prop-2-enoate: Offers a balance of flexibility and hardness in polymer applications.

    4-ethyl-2-methylideneoctanoic acid: Unique due to its specific alkylation pattern, providing distinct chemical properties.

    Prop-2-enoic acid: Highly versatile monomer used in a wide range of industrial applications.

Properties

CAS No.

26710-97-4

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

IUPAC Name

butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid

InChI

InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5)

InChI Key

RXXMHIYUJZXKIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C=C.C=CC(=O)O

Origin of Product

United States

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